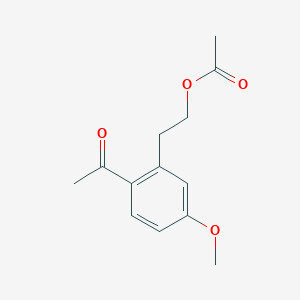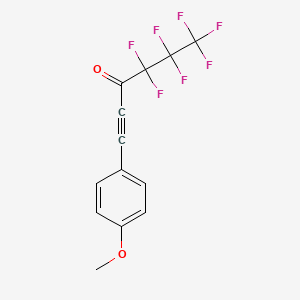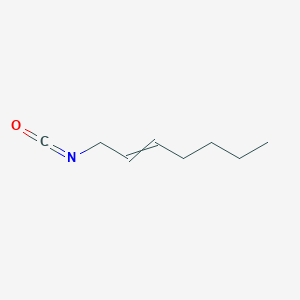
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H13Cl It is a derivative of indane, characterized by the presence of chlorine and methyl groups on the indane skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene typically involves the chlorination of 4,7-dimethyl-2,3-dihydro-1H-indene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes ensure efficient chlorination and high yield of the desired product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production.
化学反応の分析
Types of Reactions
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and sulfuric acid for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of 5-chloro-4,7-dimethylindanone or 5-chloro-4,7-dimethylindanoic acid.
Reduction: Formation of 5-chloro-4,7-dimethylindane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
4,7-Dimethyl-2,3-dihydro-1H-indene: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
5-Chloro-2,3-dihydro-1H-indene:
Uniqueness
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene is unique due to the specific positioning of the chlorine and methyl groups on the indane skeleton
特性
CAS番号 |
88632-78-4 |
|---|---|
分子式 |
C11H13Cl |
分子量 |
180.67 g/mol |
IUPAC名 |
5-chloro-4,7-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Cl/c1-7-6-11(12)8(2)10-5-3-4-9(7)10/h6H,3-5H2,1-2H3 |
InChIキー |
AYROHDCRMDGTLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1CCC2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
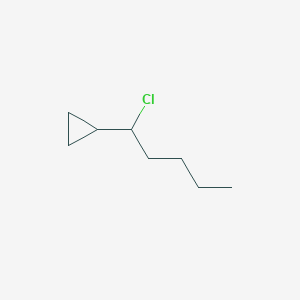

![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
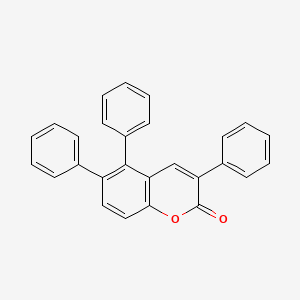
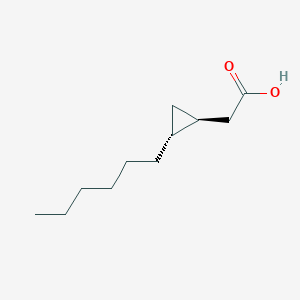
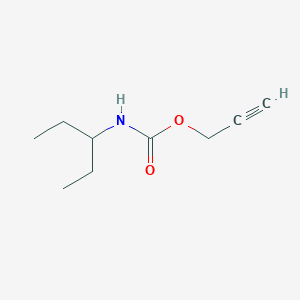
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
